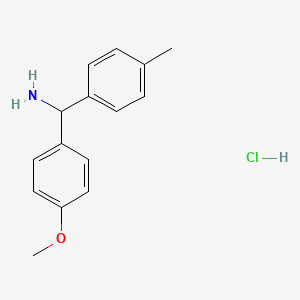

(4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride

Description

(4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride is a secondary amine hydrochloride salt featuring two aromatic substituents: a 4-methoxyphenyl group and a 4-methylphenyl group. Its molecular formula is C₁₅H₁₈ClNO, with a molecular weight of 263.76 g/mol (calculated). The compound is synthesized via reductive amination or catalytic reduction of primary amides, yielding hydrochloride salts for improved stability and solubility .

The compound’s structural complexity makes it a candidate for pharmaceutical research, particularly in receptor-targeted studies.

Properties

IUPAC Name |

(4-methoxyphenyl)-(4-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-11-3-5-12(6-4-11)15(16)13-7-9-14(17-2)10-8-13;/h3-10,15H,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCQTWANOVNFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy:

This method involves the initial synthesis of the aromatic precursor, followed by amination and salt formation.

Step-by-step Process:

| Step | Description | Reagents & Conditions | Data & Notes |

|---|---|---|---|

| 1. Synthesis of 4-Methoxyphenyl Derivative | Preparation of 4-methoxybenzyl chloride | React 4-methoxyphenol with thionyl chloride or phosphorus oxychloride under reflux | Ensures high purity of the chlorinated intermediate |

| 2. Nucleophilic Substitution | Reaction of 4-methoxybenzyl chloride with 4-methylphenylamine | Conducted in an organic solvent such as dichloromethane at room temperature; base like sodium hydroxide is used to facilitate nucleophilic attack | Produces the secondary amine intermediate |

| 3. Amine Formation | Conversion to the primary amine | Further reduction or substitution as needed, often via catalytic hydrogenation if necessary | Ensures the formation of the desired methanamine structure |

| 4. Salt Formation | Treatment with hydrochloric acid | Dissolve the amine in an aqueous medium and add HCl to precipitate the hydrochloride salt | Yields (4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride |

Advantages:

- Well-established, straightforward route

- Suitable for laboratory and pilot plant synthesis

Aromatic Nucleophilic Substitution Followed by Reductive Amination

Overview:

This approach involves the initial substitution on aromatic rings, followed by reductive amination to introduce the methanamine moiety.

Reaction Sequence:

| Step | Description | Reagents & Conditions | Data & Notes |

|---|---|---|---|

| 1. Aromatic Substitution | Electrophilic aromatic substitution to introduce methoxy and methyl groups | Use of electrophiles such as dimethyl sulfate or methyl iodide with base | Selective substitution at para positions |

| 2. Formation of Benzyl Intermediates | Conversion of substituted aromatic compounds to benzyl derivatives | Catalytic methylation or alkylation | Ensures the presence of reactive sites for subsequent amination |

| 3. Reductive Amination | Reaction with formaldehyde or formic acid derivatives in presence of a reducing agent | Sodium cyanoborohydride or hydrogenation | Produces the target methanamine derivative |

| 4. Salt Formation | Treatment with hydrochloric acid | Acidification to obtain hydrochloride salt | Final product: This compound |

Industrial-Scale Synthesis Based on Patent Data

According to patent CN102557985A, an efficient industrial process involves:

- Diazotization of 4-methoxyphenylamine in hydrochloric acid at low temperatures (0–5°C).

- Coupling with 4-methylphenylamine or related derivatives.

- Reduction of diazonium salts using sodium sulfite or other reductants such as sodium hydrosulfite.

- Isolation of the amine followed by hydrochloride salt formation.

| Parameter | Value | Notes |

|---|---|---|

| Molar ratios | Aniline:HCl:NaNO2 = 1:2.3–3.2:1–1.1 | Ensures high yield and purity |

| Reaction temperature | 0–5°C | Prevents decomposition of diazonium salts |

| Reaction time | 30–90 minutes | Optimized for high efficiency |

- High reaction speed

- Short operation time

- Cost-effective with low equipment investment

Research Findings and Data Summary

| Method | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|

| Direct substitution | 4-methoxyphenol, thionyl chloride, 4-methylphenylamine | Room temperature, organic solvents | Moderate to high | Suitable for small-scale synthesis |

| Reductive amination | Formaldehyde, sodium cyanoborohydride | Mild, ambient conditions | High | Good for selective synthesis |

| Patent CN102557985A | Aniline diazonium salts, sodium sulfite | 0–5°C, 30–90 min | High | Industrial applicability |

Summary of Preparation Methods

| Method Type | Advantages | Limitations | Suitable Scale |

|---|---|---|---|

| Laboratory synthesis via nucleophilic substitution | Simplicity, control | Lower yield, longer reaction times | Small-scale |

| Reductive amination | High selectivity, high yield | Requires specific reagents | Laboratory to pilot scale |

| Diazonium coupling (Patent CN102557985A) | Fast, cost-effective, scalable | Requires strict temperature control | Industrial scale |

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding aldehydes or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted methanamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

The compound is used in biological research to study its effects on cellular processes. It is often employed in experiments to understand its interaction with biological macromolecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in modulating neurotransmitter activity and its potential use in treating neurological disorders.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and as a precursor for the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The compound’s methoxy and methyl groups play a crucial role in its binding affinity and selectivity towards these receptors.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

- Methoxy (OCH₃) : Enhances solubility in polar solvents (e.g., DMSO) due to its electron-donating nature . Methoxy-substituted analogs show higher yields (84%) in catalytic reductions compared to halogenated derivatives .

- Chloro (Cl): Introduces electron-withdrawing effects, reducing solubility but improving stability.

- Methyl (CH₃) : Improves lipophilicity, favoring membrane permeability. Methyl-substituted biphenyl analogs (e.g., [3-(4-methylphenyl)phenyl]methanamine hydrochloride ) are prioritized in CNS drug discovery .

Bis-Substituted Derivatives

Compounds with dual methoxy groups (e.g., N-(4-methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrochloride) demonstrate enhanced synthetic complexity but comparable yields (~84%) to monosubstituted derivatives .

Pharmacological Relevance

- Receptor Targeting : The (4-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride analog displayed selective CB1 receptor modulation in preclinical studies, with a 1H NMR-confirmed structure (δ 7.39–6.80 ppm for aromatic protons) .

- Solubility Limitations : Hydrochloride salts of methoxy-substituted amines show marginal aqueous solubility, necessitating formulation optimization for in vivo applications .

Catalytic Reduction of Primary Amides

A potassium-based abnormal N-heterocyclic carbene (NHC) complex enables transition metal-free reduction of benzamides to primary amines. For example:

- (4-Methoxyphenyl)methanamine hydrochloride was synthesized from 4-methoxybenzamide with 84% yield .

- p-Tolylmethanamine hydrochloride achieved 75% yield under similar conditions .

Reductive Amination

Sodium borohydride-mediated reductive amination of aldehydes and amines produces secondary amines:

- N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrochloride was synthesized from 4-methoxybenzaldehyde and 4-methoxybenzylamine .

Biological Activity

(4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a methanamine backbone with two aromatic substituents: a 4-methoxyphenyl group and a 4-methylphenyl group. The presence of these groups is significant as they influence the compound's interaction with biological targets.

Anticancer Activity

The anticancer potential of this compound is supported by various studies focusing on structurally related compounds.

- In Vitro Studies : Compounds with similar structures have demonstrated significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, some derivatives showed IC50 values in the low micromolar range (0.08–12.07 mM), indicating effective inhibition of cell growth .

- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This was evidenced by flow cytometry results showing increased apoptosis rates in treated cells .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on related compounds, revealing that modifications to the aromatic rings can significantly impact biological activity. For instance, compounds with additional electron-donating groups on the aromatic rings exhibited enhanced anticancer activity due to improved interactions with target proteins involved in cell proliferation .

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities.

- Melting point : Compare experimental values (e.g., 98–100°C for related compounds) with literature .

- Elemental analysis : Verify C, H, N, and Cl content to confirm stoichiometry.

How can computational modeling enhance research on this compound?

Q. Advanced

- Density Functional Theory (DFT) : Predict NMR chemical shifts and optimize geometry for comparison with experimental data.

- Molecular docking : Screen against target proteins (e.g., serotonin receptors) to hypothesize binding modes.

- Solubility prediction : Use tools like COSMO-RS to design formulations for biological assays .

What are the stability profiles of this compound under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.